o-(beta-Diethylamino)ethoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(beta-Diethylamino)ethoxybenzamide hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxybenzamide group linked to a diethylaminoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(beta-Diethylamino)ethoxybenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoyl chloride with diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
o-(beta-Diethylamino)ethoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The products depend on the nucleophile used; common products include substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. It acts as a ligand in binding assays to investigate the activity of specific enzymes and receptors .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of o-(beta-Diethylamino)ethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
N-(2-Diethylaminoethyl)-4-ethoxybenzamide hydrochloride: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
o-(beta-Diethylamino)ethoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it versatile for use in multiple fields, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
63886-91-9 |
---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
2-(2-carbamoylphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-12-8-6-5-7-11(12)13(14)16;/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16);1H |
InChI Key |
ACVARMNPHWNVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=CC=C1C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.